

"2-(2,4-Dimethoxyphenyl)pyrrolidine" IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-(2,4-Dimethoxyphenyl)pyrrolidine

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An In-Depth Technical Guide to **2-(2,4-Dimethoxyphenyl)pyrrolidine**: A Privileged Scaffold in Modern Drug Discovery

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone of medicinal chemistry.^{[1][2]} Its non-planar, saturated structure provides a three-dimensional scaffold that allows for precise spatial arrangement of functional groups, a critical feature for effective interaction with biological targets.^{[2][3]} This inherent stereochemical complexity makes the pyrrolidine moiety a "privileged scaffold," frequently found in FDA-approved drugs and natural products.^{[2][4]}

This guide focuses on a specific, high-value derivative: **2-(2,4-Dimethoxyphenyl)pyrrolidine**. This molecule merges the versatile pyrrolidine core with a dimethoxyphenyl group, a common pharmacophore known to influence receptor binding and metabolic stability. Emerging research has highlighted this compound's potential not just as a synthetic intermediate, but as the foundational structure for potent enzyme inhibitors, particularly in the pursuit of novel therapeutics for neurodegenerative diseases.^{[1][5]} This document serves as a technical resource for researchers and drug development professionals, elucidating the compound's chemical properties, synthesis, biological significance, and practical experimental applications.

Nomenclature and Chemical Properties

Correctly identifying a compound is the first step in any scientific investigation. The nomenclature and physicochemical properties of **2-(2,4-Dimethoxyphenyl)pyrrolidine** are fundamental to its use in a research setting.

IUPAC Name: The formally accepted IUPAC name for this compound is **2-(2,4-dimethoxyphenyl)pyrrolidine**.[\[5\]](#)

Synonyms and Identifiers: In literature and commercial catalogs, it may be referred to as:

- 2-(2,4-Dimethoxy-phenyl)-pyrrolidine[\[6\]](#)
- CAS Number: 383127-11-5[\[5\]](#)

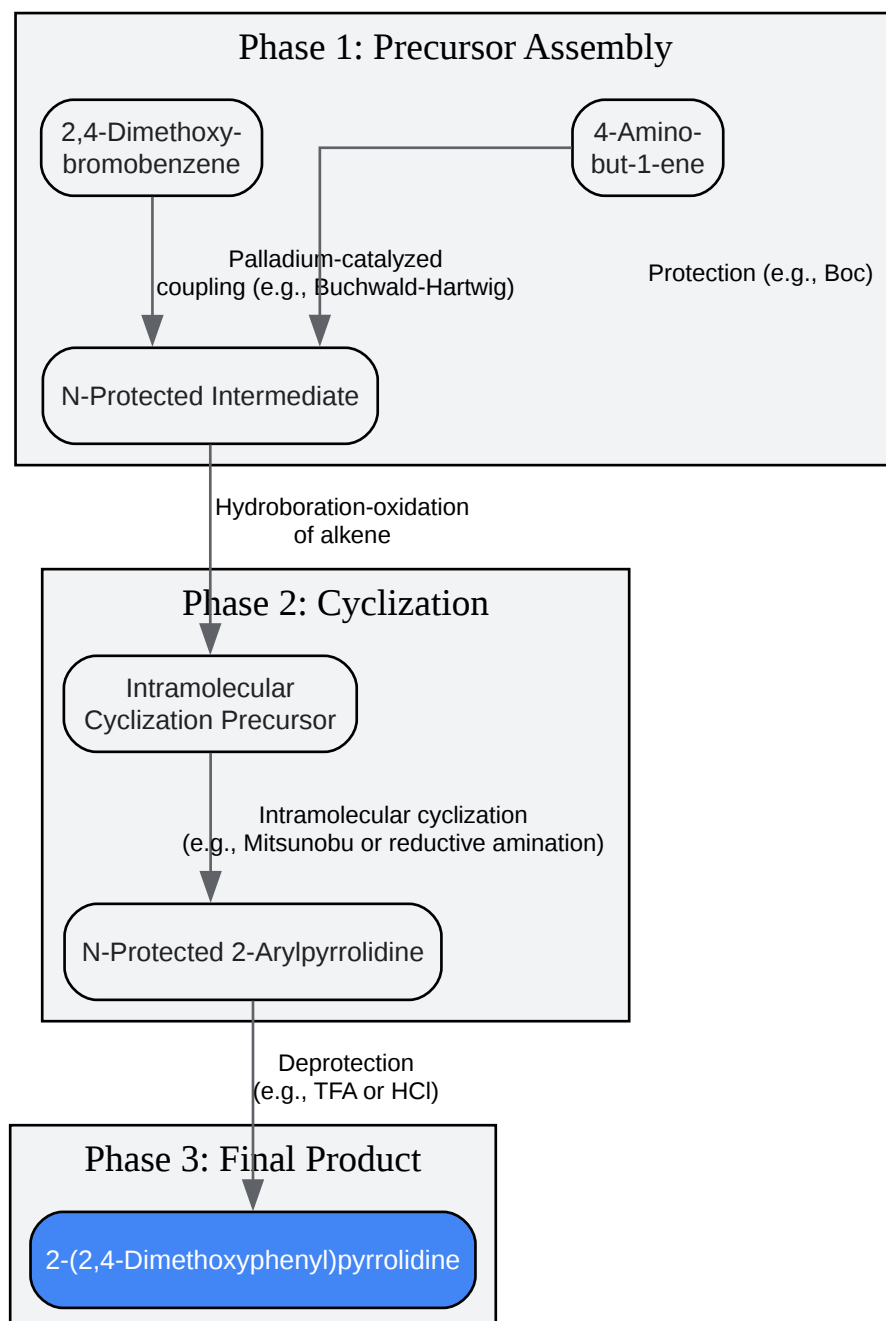
The key physical and chemical properties derived from public chemical databases are summarized below. These parameters are essential for experimental design, influencing factors such as solubility, reaction conditions, and analytical method development.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	PubChem [7]
Molecular Weight	207.27 g/mol	Santa Cruz Biotechnology [6]
InChI	InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3	Benchchem [5]
Canonical SMILES	<chem>COC1=CC=C(C(=C1)OC)C2CCN2</chem>	PubChem [7]

Synthesis and Characterization

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by their value in drug discovery.[\[8\]](#)[\[9\]](#) While multiple specific pathways exist, a common and versatile strategy for creating 2-arylpyrrolidines involves the multi-step synthesis from readily available precursors.

A generalized workflow, adaptable for the synthesis of **2-(2,4-Dimethoxyphenyl)pyrrolidine**, is outlined below. The causality behind this approach is rooted in building complexity step-wise, controlling stereochemistry where necessary, and concluding with a cyclization step to form the target pyrrolidine ring.



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Caption: Generalized synthetic workflow for 2-Arylpyrrolidines.

This logical flow ensures high yields and purity by isolating key intermediates. The choice of a protecting group (like Boc) is critical; it prevents the secondary amine from engaging in unwanted side reactions during the modification of the side chain, ensuring that cyclization occurs only at the desired final stage.

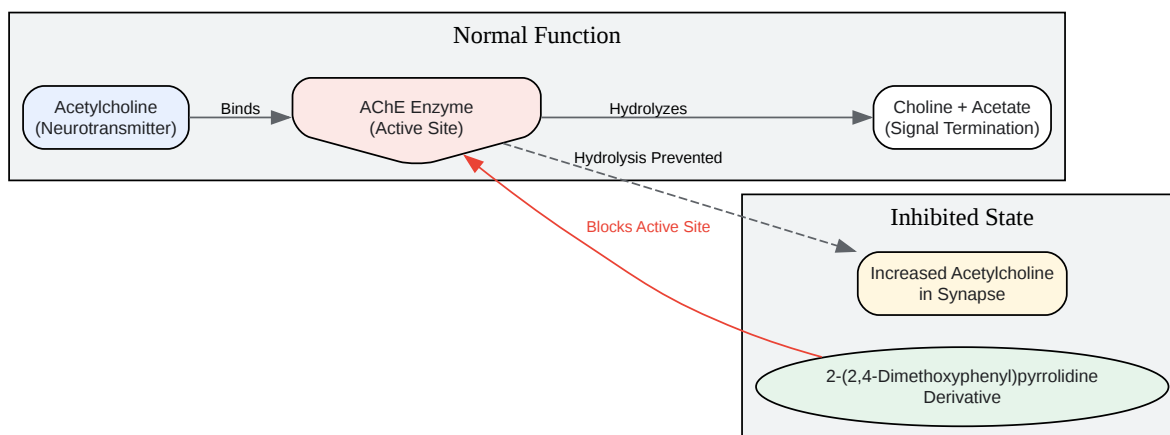
Biological Significance and Therapeutic Applications

The true value of the **2-(2,4-Dimethoxyphenyl)pyrrolidine** scaffold lies in its demonstrated biological activity, particularly as a precursor for potent enzyme inhibitors. Research has specifically identified derivatives of this compound as highly effective inhibitors of acetylcholinesterase (AChE).[\[1\]](#)[\[5\]](#)

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems. Its primary function is to hydrolyze the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. In neurodegenerative conditions like Alzheimer's disease, there is a significant decline in acetylcholine levels. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, which can help alleviate cognitive symptoms.

A recent study highlighted a novel pyrrolidine-based benzenesulfonamide derivative incorporating the 2,4-dimethoxyphenyl moiety as a powerful AChE inhibitor.[\[1\]](#)[\[5\]](#) This finding is significant because it validates the **2-(2,4-Dimethoxyphenyl)pyrrolidine** core as a promising starting point for developing new Alzheimer's disease therapeutics.



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Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

The inhibitory potency of this specific derivative was quantified and compared against tacrine, a standard reference compound used in cholinesterase research.

Compound	Target Enzyme	Inhibitory Constant (Ki)	Reference Compound
Pyrrolidine-benzenesulfonamide with 2,4-dimethoxyphenyl substituent	Acetylcholinesterase (AChE)	22.34 ± 4.53 nM	Tacrine

Data sourced from a 2023 study on novel pyrrolidine-based inhibitors.[1][5]

The sub-micromolar K_i value indicates a very high binding affinity of the compound for the AChE active site, making this molecular scaffold highly attractive for further optimization in drug development programs.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To assess the biological activity of **2-(2,4-Dimethoxyphenyl)pyrrolidine** or its derivatives, a robust and validated protocol is necessary. The following describes a standard in vitro assay based on the Ellman method, a widely accepted colorimetric technique for measuring AChE activity.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on acetylcholinesterase activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.

Materials:

- Electric eel acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- Test compound (e.g., a derivative of **2-(2,4-Dimethoxyphenyl)pyrrolidine**)
- 96-well microplate
- Microplate reader

Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a 100 mM phosphate buffer solution (pH 8.0).
 - Dissolve DTNB in the buffer to a final concentration of 10 mM.
 - Dissolve ATCI in the buffer to a final concentration of 10 mM.
 - Dissolve AChE in the buffer to achieve a stock solution that gives a linear response over 5-10 minutes.
 - Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), followed by a final dilution in the buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
- Assay Setup (in a 96-well plate):
 - Blank Wells: Add 170 μ L of buffer, 10 μ L of solvent, and 10 μ L of DTNB.
 - Control Wells (100% Activity): Add 160 μ L of buffer, 10 μ L of solvent, 10 μ L of DTNB, and 10 μ L of AChE solution.
 - Test Wells: Add 160 μ L of buffer, 10 μ L of the diluted test compound, 10 μ L of DTNB, and 10 μ L of AChE solution.
- Incubation:
 - Mix the contents of the wells gently.
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Initiation and Measurement:
 - Initiate the reaction by adding 10 μ L of the ATCI solution to all wells (except the blank).

- Immediately place the plate in the microplate reader.
- Measure the absorbance at 412 nm every 60 seconds for 10 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: $\% \text{ Inhibition} = [1 - (V_{\text{test}} / V_{\text{control}})] * 100$
 - Plot the % Inhibition against the logarithm of the inhibitor concentration.
 - Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This self-validating protocol includes controls for background absorbance (blank) and uninhibited enzyme activity (control), ensuring that the observed effects are directly attributable to the test compound.

Conclusion

2-(2,4-Dimethoxyphenyl)pyrrolidine is more than a simple heterocyclic compound; it is a strategically designed scaffold with significant, demonstrated potential in the field of medicinal chemistry. Its IUPAC name, **2-(2,4-dimethoxyphenyl)pyrrolidine**, identifies a structure that combines the favorable 3D geometry of the pyrrolidine ring with the electronic properties of a dimethoxy-substituted aryl group. Research has successfully leveraged this unique combination to create potent inhibitors of acetylcholinesterase, a key target in the development of therapies for Alzheimer's disease.^{[1][5]} The sub-micromolar efficacy of its derivatives validates this scaffold as a high-priority starting point for further structure-activity relationship (SAR) studies. Future research should focus on stereoselective synthesis to isolate individual enantiomers and further functionalization of the pyrrolidine ring and benzenesulfonamide moiety to optimize potency, selectivity, and pharmacokinetic properties. As the demand for novel neurotherapeutics grows, scaffolds like **2-(2,4-Dimethoxyphenyl)pyrrolidine** will be instrumental in driving the next generation of drug discovery.

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